Toluene-4-13C

Description

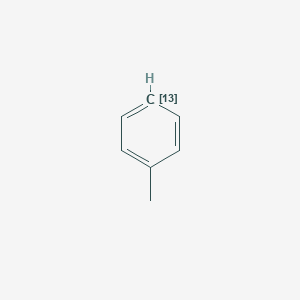

Structure

3D Structure

Properties

IUPAC Name |

methyl(413C)cyclohexatriene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-VQEHIDDOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=[13CH]C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480405 | |

| Record name | Toluene-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78218-02-7 | |

| Record name | Toluene-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78218-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unseen Marker: A Technical Guide to the Structure and Application of [4-¹³C]Toluene Isotopomers

This guide provides an in-depth exploration of [4-¹³C]toluene, a stable isotope-labeled isotopomer of toluene. Intended for researchers, scientists, and professionals in drug development, this document will delve into the synthesis, structural analysis, and diverse applications of this critical research tool. By offering a detailed understanding of its core structure and utility, we aim to empower scientific innovation and precision in experimental design.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling is a powerful technique that involves the substitution of an atom in a molecule with one of its isotopes.[1] This substitution, while having a negligible effect on the chemical properties of the molecule, provides a unique "tag" that can be detected by various analytical methods.[1] Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, is a particularly valuable label in organic chemistry and biochemistry.[2] Its incorporation into molecules like toluene allows for the precise tracking of metabolic pathways, the elucidation of reaction mechanisms, and the quantification of analytes in complex mixtures.[3]

[4-¹³C]toluene, specifically, has the ¹³C isotope at the para-position (carbon 4) of the benzene ring. This strategic placement provides a distinct spectroscopic signature, making it an invaluable tool for a range of scientific inquiries.

Synthesis of [4-¹³C]Toluene: A Guided Protocol

The synthesis of [4-¹³C]toluene requires a multi-step approach, beginning with a commercially available ¹³C-labeled precursor. The following protocol outlines a common and reliable synthetic route.

Causality in Experimental Choices

The choice of starting material and reaction conditions is critical for achieving high isotopic purity and yield. The use of a ¹³C-labeled benzene derivative as the initial reactant ensures the specific incorporation of the isotope at the desired position. Each subsequent step is designed to be high-yielding and to minimize isotopic scrambling.

Step-by-Step Synthesis Protocol

Step 1: Friedel-Crafts Acylation of [1-¹³C]Benzene

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (AlCl₃).

-

Add [1-¹³C]benzene to the flask.

-

Cool the mixture in an ice bath and slowly add acetyl chloride through the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2 hours.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure to obtain 4-acetyl-[1-¹³C]acetophenone.

Step 2: Clemmensen Reduction of 4-acetyl-[1-¹³C]acetophenone

-

In a round-bottom flask fitted with a reflux condenser, place amalgamated zinc, concentrated hydrochloric acid, water, and 4-acetyl-[1-¹³C]acetophenone.

-

Heat the mixture under reflux for 24 hours. Add additional portions of concentrated hydrochloric acid at regular intervals during the reflux period.

-

After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation to yield [4-¹³C]toluene.

Step 3: Purification

-

The crude [4-¹³C]toluene can be purified by fractional distillation to obtain a product with high chemical and isotopic purity.

Synthesis Workflow Diagram

Caption: Synthetic pathway for [4-¹³C]toluene.

Structural Elucidation and Isotopic Purity Determination

Accurate characterization of [4-¹³C]toluene is paramount to its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a definitive method for confirming the position of the ¹³C label.[5] In a proton-decoupled ¹³C NMR spectrum of unlabeled toluene, five distinct signals are observed due to the symmetry of the molecule.[5]

| Carbon Position | Approximate Chemical Shift (ppm) |

| C1 (ipso-carbon) | 138 |

| C2, C6 (ortho) | 129 |

| C3, C5 (meta) | 128 |

| C4 (para) | 125 |

| Methyl Carbon | 21 |

| Note: Chemical shifts are relative to TMS and can vary slightly depending on the solvent and concentration.[6] |

For [4-¹³C]toluene, the signal corresponding to the C4 carbon at approximately 125 ppm will be significantly enhanced in intensity due to the high abundance of the ¹³C isotope at this position. This provides unambiguous confirmation of the label's location.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the isotopic purity of the synthesized [4-¹³C]toluene. The molecular ion (M⁺) peak for unlabeled toluene appears at a mass-to-charge ratio (m/z) of 92.14. For [4-¹³C]toluene, the molecular ion peak will be shifted to m/z 93.14, reflecting the presence of the heavier carbon isotope.

Isotopic Purity Calculation:

The isotopic purity is determined by comparing the relative intensities of the M⁺ and M+1 peaks in the mass spectrum.

-

I(M+1): Intensity of the peak for [4-¹³C]toluene (m/z 93.14)

-

I(M): Intensity of the peak for unlabeled toluene (m/z 92.14)

Isotopic Purity (%) = [I(M+1) / (I(M) + I(M+1))] x 100

Commercially available ¹³C-labeled compounds typically have isotopic purities exceeding 99%.[2]

Analytical Workflow Diagram

Caption: Analytical workflow for [4-¹³C]toluene.

Applications in Research and Development

The unique properties of [4-¹³C]toluene make it a versatile tool in various scientific disciplines.

Mechanistic Studies in Organic Chemistry

Isotope labeling is a cornerstone for elucidating reaction mechanisms.[7] By tracking the fate of the ¹³C label in the products of a reaction, chemists can gain insights into bond-forming and bond-breaking processes, the rearrangement of intermediates, and the overall reaction pathway. For instance, [4-¹³C]toluene can be used to study electrophilic aromatic substitution reactions, providing clear evidence of the position of attack on the aromatic ring.

Metabolic Fate and Toxicology Studies

In drug metabolism and toxicology, understanding the metabolic fate of a compound is crucial.[8] [4-¹³C]toluene can be used as a tracer to follow the biotransformation of toluene in biological systems.[9] By analyzing the isotopic composition of metabolites, researchers can identify the metabolic pathways involved, quantify the extent of metabolism, and assess the potential for the formation of toxic intermediates.[10] This is particularly important in the development of new pharmaceuticals and the assessment of environmental pollutants.

Quantitative Analysis and Internal Standards

In analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), isotopically labeled compounds serve as ideal internal standards.[11] Since [4-¹³C]toluene has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatographic separation. However, it is readily distinguished by its mass in the mass spectrometer. This allows for accurate and precise quantification of toluene in complex matrices, correcting for any sample loss during preparation and analysis.

Conclusion

[4-¹³C]toluene is more than just a labeled molecule; it is a precision tool that enables scientists to probe the intricate details of chemical and biological systems. Its synthesis, while requiring careful execution, yields a product whose applications are vast and impactful. From unraveling complex reaction mechanisms to tracing metabolic pathways and ensuring analytical accuracy, the strategic placement of a single ¹³C atom in the toluene structure provides a powerful means to advance scientific knowledge and innovation.

References

-

¹³C NMR Spectroscopy - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

-

Isotopic labeling - Wikipedia. (n.d.). Retrieved from [Link]

-

Ling, K. H., & Hanzlik, R. P. (1989). Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis. Biochemical and Biophysical Research Communications, 160(2), 844–849. Retrieved from [Link]

-

Zheng, Z., et al. (2023). 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion. eLife, 12, e86314. Retrieved from [Link]

-

Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. (2024, April 12). bioRxiv. Retrieved from [Link]

-

p-TOLYLSULFONYLDIAZOMETHANE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Fischer, A., et al. (2015). Characterization of Toluene and Ethylbenzene Biodegradation Under Nitrate-, iron(III)- And manganese(IV)-reducing Conditions by Compound-Specific Isotope Analysis. Environmental Pollution, 203, 16-24. Retrieved from [Link]

-

González-Antuña, A., et al. (2010). Evaluation of minimal 13 C-labelling for stable isotope dilution in organic analysis. Journal of Analytical Atomic Spectrometry, 25(4), 536-543. Retrieved from [Link]

-

Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. (n.d.). PubMed Central. Retrieved from [Link]

-

ChemScience Glorius Revision SI - The Royal Society of Chemistry. (2014). Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (n.d.). ResearchGate. Retrieved from [Link]

-

Sulfone, methyl p-tolyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691. Retrieved from [Link]

-

Lane, A. N., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Phytochemistry Reviews, 15(1), 1-17. Retrieved from [Link]

-

Enantioselective synthesis of C1-C4 and C5-C14 fragments of cytospolide D - Arkivoc. (n.d.). Retrieved from [Link]

-

Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube. (2017, July 12). Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Xenobiotic Fates: A Technical Guide to Toluene-4-13C in Metabolic Tracing Studies

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of Toluene-4-13C for tracing the metabolic fate of xenobiotics. By leveraging the power of stable isotope labeling, we can move beyond static measurements of metabolite concentrations to dynamically map the biotransformation pathways of toluene, a crucial step in toxicology and drug metabolism studies.

Introduction: The Power of Stable Isotope Tracing with Toluene-4-13C

Stable isotope tracing is a powerful technique that allows for the precise tracking of atoms through metabolic pathways within a biological system.[1] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive, making them safe for a wide range of in vitro and in vivo studies.[2] Toluene-4-13C is a specially designed tracer molecule where the carbon atom at the 4-position of the toluene ring is replaced with a ¹³C isotope.[3] This subtle change in mass does not alter the chemical properties of the molecule, ensuring that it is metabolized in the same manner as its unlabeled counterpart. The presence of the ¹³C label, however, provides a distinct mass signature that can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

The primary advantage of using Toluene-4-13C is its ability to unequivocally distinguish toluene-derived metabolites from the endogenous metabolic background. This allows for:

-

Unambiguous identification of metabolites: The characteristic mass shift imparted by the ¹³C label confirms that a detected molecule is a direct product of toluene biotransformation.

-

Elucidation of metabolic pathways: By tracking the appearance of the ¹³C label in different molecules over time, researchers can piece together the sequence of enzymatic reactions that constitute the metabolic pathway.[3]

-

Quantitative flux analysis: Advanced techniques can be employed to quantify the rate of flow (flux) of the ¹³C label through different branches of a metabolic network, providing a dynamic view of metabolic activity.[2]

The Metabolic Journey of Toluene: A Pathway Overview

Upon entering the body, toluene is primarily metabolized in the liver by the cytochrome P450 (CYP) family of enzymes, with CYP2E1 playing a significant role.[5][6] The metabolic cascade proceeds through a series of oxidation and conjugation reactions designed to increase the water solubility of the compound and facilitate its excretion. The principal metabolic pathway is as follows:

-

Oxidation to Benzyl Alcohol: The methyl group of toluene is oxidized to a hydroxyl group, forming benzyl alcohol.[3]

-

Oxidation to Benzoic Acid: Benzyl alcohol is further oxidized to benzoic acid.[3]

-

Conjugation with Glycine: Benzoic acid is then conjugated with the amino acid glycine to form hippuric acid, the major urinary metabolite of toluene.[3]

By administering Toluene-4-13C, the ¹³C label will be incorporated into each of these downstream metabolites, allowing for their confident identification and quantification.

Caption: Major metabolic pathway of Toluene-4-13C.

Experimental Design and Workflow

A successful metabolic tracing study using Toluene-4-13C requires careful planning and execution. The following workflow outlines the key stages of a typical experiment, from initial cell culture or animal model selection to final data analysis.

Caption: General experimental workflow for a Toluene-4-13C tracing study.

In Vitro and In Vivo Models

The choice of experimental model depends on the specific research question.

-

In Vitro Models (e.g., cell cultures, liver microsomes): These are ideal for mechanistic studies, allowing for a controlled environment to investigate the activity of specific enzymes and pathways.

-

In Vivo Models (e.g., rodents): These provide a more holistic view of toluene metabolism, distribution, and excretion within a whole organism.

Administration of Toluene-4-13C

The route and dosage of Toluene-4-13C administration should be carefully considered to mimic relevant exposure scenarios. Common methods include:

-

Inhalation: For studies mimicking occupational or environmental exposure.

-

Oral Gavage: For studies investigating ingestion.

-

Intravenous Injection: For precise control over dosage and bioavailability.[7]

Step-by-Step Experimental Protocols

The following protocols provide a detailed methodology for key experiments in a Toluene-4-13C metabolic tracing study.

Protocol 1: In Vivo Administration and Sample Collection

-

Animal Acclimation: Acclimate animals to the experimental conditions for at least one week prior to the study.

-

Toluene-4-13C Administration: Administer Toluene-4-13C via the chosen route (e.g., intraperitoneal injection of a solution in a suitable vehicle like corn oil).

-

Sample Collection: Collect biological samples at predetermined time points.

-

Urine: Collect urine in metabolic cages.

-

Blood: Collect blood via tail vein or cardiac puncture into tubes containing an anticoagulant.

-

Tissues: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain).

-

-

Sample Storage: Immediately snap-freeze tissue samples in liquid nitrogen and store all samples at -80°C until analysis to prevent metabolite degradation.[8]

Protocol 2: Metabolite Extraction from Biological Samples

-

Sample Thawing: Thaw frozen samples on ice.

-

Homogenization (for tissues): Homogenize tissue samples in a cold solvent, such as a mixture of methanol, acetonitrile, and water, to simultaneously extract metabolites and precipitate proteins.

-

Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is often achieved by using a cold solvent.[9]

-

Extraction:

-

For Urine and Plasma: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

For Tissues: After homogenization, centrifuge the sample to pellet the precipitated proteins and cell debris.

-

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical instrument (e.g., for LC-MS analysis).

Protocol 3: Analysis of ¹³C-Labeled Metabolites by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[10]

-

Derivatization: Many polar metabolites are not sufficiently volatile for GC-MS analysis and require a chemical derivatization step to increase their volatility.

-

GC Separation: Inject the derivatized sample into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: The presence of ¹³C-labeled metabolites is confirmed by the detection of ions with a mass shift corresponding to the number of ¹³C atoms in the molecule.

Data Presentation and Interpretation

Quantitative data from metabolic tracing studies should be summarized in a clear and concise manner to facilitate comparison between different experimental groups.

Table 1: Hypothetical Quantification of Toluene-4-13C and its Metabolites in Rat Urine (ng/mL)

| Time Point | Toluene-4-13C | ¹³C-Benzyl Alcohol | ¹³C-Benzoic Acid | ¹³C-Hippuric Acid |

| 0 hr | 0 | 0 | 0 | 0 |

| 2 hr | 5.2 ± 0.8 | 15.6 ± 2.1 | 45.3 ± 5.7 | 150.2 ± 18.4 |

| 6 hr | 1.1 ± 0.3 | 8.9 ± 1.5 | 98.7 ± 11.2 | 489.6 ± 55.3 |

| 24 hr | < LOD | 1.5 ± 0.4 | 25.1 ± 3.9 | 850.9 ± 92.1 |

| Data are presented as mean ± standard deviation (n=6). LOD = Limit of Detection. |

Advanced Analytical Techniques: The Synergy of MS and NMR

While MS is highly sensitive for detecting low-abundance metabolites, NMR spectroscopy provides detailed structural information and is inherently quantitative without the need for calibration curves for each analyte.[4] The combination of both techniques offers a comprehensive approach to metabolite identification and quantification.[4] ¹³C-NMR, in particular, can directly detect the ¹³C nucleus, providing unambiguous evidence of label incorporation and information about the position of the label within the molecule.[11][12][13]

Conclusion: Advancing Our Understanding of Xenobiotic Metabolism

Toluene-4-13C is an invaluable tool for researchers seeking to understand the complex processes of xenobiotic metabolism. By providing a clear and unambiguous way to trace the fate of toluene in biological systems, this stable isotope tracer enables the confident identification of metabolites, the elucidation of metabolic pathways, and the quantification of metabolic fluxes. The methodologies outlined in this guide provide a robust framework for designing and executing metabolic tracing studies that will contribute to a deeper understanding of toxicology and drug development.

References

-

bioRxiv. 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. 2021. Available from: [Link]

-

Zhong, Y., et al. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. bio-protocol, 2025. Available from: [Link]

-

ResearchGate. First step of toluene metabolite. Available from: [Link]

-

REOVEME.COM. Chapter 5.14 Toluene. Available from: [Link]

-

Gameiro, P. A., et al. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in Enzymology, 2013. Available from: [Link]

-

MDPI. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. 2023. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Toluene. 2017. Available from: [Link]

-

ResearchGate. (PDF) Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. 2025. Available from: [Link]

-

Metallo, C. M., et al. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 2012. Available from: [Link]

-

ResearchGate. Proposed pathway for toluene metabolism which shows the role of... Available from: [Link]

-

Lueders, T. Stable isotope probing of hypoxic toluene degradation at the Siklós aquifer reveals prominent role of Rhodocyclaceae. FEMS Microbiology Ecology, 2017. Available from: [Link]

-

Bedia, C., et al. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites, 2019. Available from: [Link]

-

ResearchGate. (PDF) Chromatographic determination of toluene and its metabolites in urine for toluene exposure – A review. 2016. Available from: [Link]

-

Metallo, C. M., et al. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 2012. Available from: [Link]

-

Clendinen, C. S., et al. 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 2014. Available from: [Link]

-

Kim, J. M., et al. Ethnic Differences in the Metabolism of Toluene: Comparisons between Korean and Foreign Workers Exposed to Toluene. Journal of Korean Medical Science, 2011. Available from: [Link]

-

Universiti Kebangsaan Malaysia. CHROMATOGRAPHIC DETERMINATION OF TOLUENE AND ITS METABOLITES IN URINE FOR TOLUENE EXPOSURE – A REVIEW. 2016. Available from: [Link]

-

ResearchGate. Evaluation of Toluene Degradation Pathways by Two-Dimensional Stable Isotope Fractionation. 2008. Available from: [Link]

-

NCBI Bookshelf. Toxicological Profile for Toluene - ANALYTICAL METHODS. 2017. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Toluene. 2017. Available from: [Link]

-

de Graaf, R. A., et al. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 2011. Available from: [Link]

-

Oxford Academic. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. 2017. Available from: [Link]

-

Fan, T. W., et al. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 2011. Available from: [Link]

-

Semantic Scholar. NMR Spectroscopy for Metabolomics Research. 2019. Available from: [Link]

-

PhareSST. Development of a new SPE UPLC-MS/MS method for extraction and quantitation of TDA on gloves following TDI exposure. Available from: [Link]

-

ACS Publications. Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters, 2026. Available from: [Link]

-

American Diabetes Association. Magnetic Resonance Spectroscopy Studies of Human Metabolism. 2011. Available from: [Link]

-

ResearchGate. (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. 2016. Available from: [Link]

-

NIH. A roadmap for interpreting 13C metabolite labeling patterns from cells. 2014. Available from: [Link]

-

Vogt, C., et al. Evaluation of toluene degradation pathways by two-dimensional stable isotope fractionation. Environmental Science & Technology, 2008. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Toluene-4-13C|13C Labeled Toluene|RUO [benchchem.com]

- 4. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethnic Differences in the Metabolism of Toluene: Comparisons between Korean and Foreign Workers Exposed to Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

A Technical Guide to the Application of Toluene-4-¹³C in Aromatic Hydrocarbon Research

This guide provides an in-depth exploration of Toluene-4-¹³C, a stable isotope-labeled compound, and its pivotal role in advancing aromatic hydrocarbon research. Designed for researchers, scientists, and professionals in drug development and environmental science, this document moves beyond simple protocols to explain the fundamental causality behind its application. We will delve into its use as an unparalleled tool for quantitative analysis, metabolic pathway elucidation, and mechanistic investigation, ensuring a blend of theoretical grounding and practical, field-proven insights.

The Foundational Principle: Why Isotopic Labeling is Essential

In the complex landscape of chemical and biological systems, tracking the journey of a single molecule can be akin to following a single drop of water in a river. Stable isotope labeling offers a powerful solution. By replacing a common atom (like ¹²C) with its heavier, non-radioactive counterpart (¹³C), we create a molecular "tag" that is chemically identical to the parent compound but physically distinguishable by its mass.

1.1 The ¹³C Advantage

The ¹³C isotope is the cornerstone of modern tracer studies for several key reasons:

-

Stability: Unlike radioactive isotopes (e.g., ¹⁴C), ¹³C is non-radioactive, posing no radiological handling or disposal hazards.[1]

-

Chemical Identity: The labeled molecule behaves identically to its unlabeled counterpart in chemical reactions and biological processes, ensuring that its path is a true representation of the native molecule's fate.

-

Mass Spectrometric Detection: The mass difference between ¹²C and ¹³C is easily resolved by mass spectrometry (MS), making it the primary analytical tool for these studies.[2]

-

NMR Spectroscopy: The ¹³C nucleus is NMR-active, providing a powerful method for determining the exact location of the label within a molecule, which is crucial for structural and mechanistic studies.[3]

1.2 Toluene-4-¹³C: Structure and Properties

Toluene-4-¹³C is an analog of toluene where the carbon atom at the 4-position (para-position) of the benzene ring is replaced with a ¹³C isotope.[4] This specific labeling provides a distinct mass shift and a unique spectroscopic signature, making it an invaluable tool.

| Property | Value | Source |

| Chemical Formula | ¹³CC₆H₈ | |

| Molecular Weight | 93.13 g/mol | [4][5] |

| Unlabeled Toluene M.W. | 92.14 g/mol | [4][6] |

| Mass Shift | M+1 | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Appearance | Colorless Liquid | [6] |

Table 1: Key physical and chemical properties of Toluene-4-¹³C.

The deliberate placement of the ¹³C atom at the C-4 position is not arbitrary. This specific location is critical for certain mechanistic studies, particularly in electrophilic aromatic substitution, where the reactivity of different ring positions is under investigation.

Core Application I: The Gold Standard in Quantification—Isotope Dilution Mass Spectrometry (IDMS)

Accurately quantifying a volatile organic compound like toluene in a complex matrix (e.g., blood, soil, water) is a significant analytical challenge. Matrix components can interfere with the analysis, and sample preparation steps can lead to variable analyte loss. Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard is the universally accepted "gold standard" for overcoming these issues.

2.1 The Rationale: Why Toluene-4-¹³C is the Ideal Internal Standard

An ideal internal standard should be chemically identical to the analyte but physically distinguishable.[7] Toluene-4-¹³C perfectly fits this description. When a known amount of Toluene-4-¹³C is spiked into a sample at the very beginning of the workflow, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement in the mass spectrometer as the native toluene.[8] Because the MS can distinguish between the native (analyte) and labeled (standard) forms, the ratio of their signals remains constant regardless of sample loss. This stable ratio allows for highly accurate and precise quantification.[4][8]

2.2 Experimental Workflow: Quantification of Toluene in Water by GC-MS

This protocol outlines a standard method for quantifying toluene in an environmental water sample.

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of native toluene and a fixed concentration of Toluene-4-¹³C.

-

Sample Spiking: To a known volume of the water sample (e.g., 10 mL), add a precise amount of the Toluene-4-¹³C internal standard solution.

-

Extraction: Perform a liquid-liquid extraction or solid-phase microextraction (SPME) to transfer the toluene and its labeled standard from the aqueous phase to an organic solvent or adsorbent fiber.

-

GC-MS Analysis:

-

Inject the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC separates toluene from other compounds in the sample.

-

The MS is operated in Selected Ion Monitoring (SIM) mode to detect specific ions for both native toluene (e.g., m/z 91, 92) and Toluene-4-¹³C (e.g., m/z 92, 93).

-

-

Data Analysis:

-

Integrate the peak areas for the primary ions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting this ratio against the concentration of the native toluene in the standards.

-

Determine the concentration of toluene in the unknown sample by using its measured peak area ratio and the calibration curve.[9]

-

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.

Core Application II: Tracing Metabolic and Environmental Fates

Understanding how aromatic hydrocarbons are transformed by living organisms and in the environment is critical for toxicology, drug development, and environmental remediation. Toluene-4-¹³C serves as an unambiguous tracer to follow these complex pathways.[10]

3.1 Case Study: Mammalian Metabolism of Toluene

When toluene is ingested or inhaled, it is primarily metabolized in the liver. The established pathway involves a series of enzymatic reactions.[4] By administering Toluene-4-¹³C to a model system (e.g., cell culture, animal model), researchers can trace the ¹³C label as it is incorporated into downstream metabolites.

The primary metabolic pathway is as follows:

-

Hydroxylation: Toluene is oxidized to benzyl alcohol by cytochrome P450 enzymes.

-

Oxidation: Benzyl alcohol is further oxidized to benzoic acid.

-

Conjugation: Benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine.[4]

Using LC-MS/MS, analysts can specifically look for the M+1 mass-shifted versions of these metabolites, providing definitive proof of the pathway and allowing for quantitative flux analysis.[11][12]

Caption: Metabolic pathway of toluene showing the fate of the ¹³C label.

3.2 Case Study: Environmental Biodegradation

In contaminated sites, indigenous microorganisms can break down toluene. However, demonstrating that this natural attenuation is occurring can be difficult. Toluene-4-¹³C provides a direct method to prove biodegradation.[13] In a microcosm study (a controlled lab experiment simulating the field environment), soil and groundwater from a contaminated site are amended with Toluene-4-¹³C. Over time, samples are analyzed to track the fate of the ¹³C label.

Evidence for biodegradation includes:

-

Incorporation into Biomass: The ¹³C label is found in microbial biomass, such as in phospholipid fatty acids (PLFAs), which are key components of cell membranes.[13]

-

Formation of Labeled Metabolites: ¹³C-labeled intermediate metabolites are detected.

-

Production of ¹³CO₂: Complete mineralization of the toluene ring results in the production of labeled carbon dioxide.[14]

This approach definitively distinguishes true biodegradation from non-destructive processes like sorption to soil particles.[14][15]

Core Application III: Illuminating Chemical Reaction Mechanisms

Beyond quantitative and metabolic studies, positional labeling with Toluene-4-¹³C is a sophisticated tool for elucidating the mechanisms of chemical reactions. By tracking the position of the ¹³C label from reactant to product, chemists can infer the movement of atoms and the nature of transient intermediates.

4.1 Example: Probing Electrophilic Aromatic Substitution (EAS)

The sulfonation of toluene is a classic EAS reaction. Toluene reacts with sulfuric acid to primarily form p-toluenesulfonic acid.[6][16] While the outcome is well-known, a labeling study can provide definitive proof of the mechanism.

Hypothetical Experimental Protocol:

-

Synthesis: Synthesize Toluene-4-¹³C.

-

Reaction: React Toluene-4-¹³C with fuming sulfuric acid under controlled conditions.[16][17]

-

Isolation: Isolate the major product, toluenesulfonic acid.

-

Analysis: Use ¹³C-NMR spectroscopy to determine the position of the ¹³C label in the product.

-

Interpretation: If the reaction proceeds via the standard arenium ion mechanism, the ¹³C label will remain at the C-4 position relative to the methyl group. The sulfonic acid group will be found at the C-1 position (the original C-4 position of the starting material). Any scrambling or movement of the ¹³C label would suggest a more complex mechanism involving rearrangements.

Caption: Using Toluene-4-¹³C to verify an EAS reaction mechanism. (Note: Images are placeholders for chemical structures).

Conclusion: An Indispensable Tool for Modern Research

Toluene-4-¹³C is far more than just a labeled chemical; it is a precision tool that enables researchers to ask and definitively answer fundamental questions in analytical chemistry, toxicology, environmental science, and drug development. Its role as an internal standard provides unparalleled accuracy in quantification, while its utility as a tracer offers unambiguous insights into the complex pathways of metabolism and environmental degradation. By providing a means to see the unseen, Toluene-4-¹³C continues to be an essential component in the toolkit of scientists striving for the highest levels of scientific integrity and discovery.

References

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine, 45(5), e20. Available at: [Link]

-

Nescol Lubricants. (n.d.). Understanding Role of Toluene in the Petrochemical Industry. Retrieved from [Link]

- Google Patents. (n.d.). CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation.

-

Aelion, C. M., & Fletcher, M. (2009). Sorption or biodegradation? - Evidence from carbon isotope analysis of a transient toluene pulse passing through a pristine aquifer. ResearchGate. Available at: [Link]

-

SlideShare. (n.d.). Toluene and its industrial applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of [1-14 C] and [4-13 C] toluene. Retrieved from [Link]

-

Oppenheim, S. F., et al. (2001). Aromatic hydroxylation catalyzed by toluene 4-monooxygenase in organic solvent/aqueous buffer mixtures. Applied Biochemistry and Biotechnology, 90(3), 187-97. Available at: [Link]

-

PubChem. (n.d.). Toluene-4-13C. Retrieved from [Link]

-

ResearchGate. (n.d.). Can toluene be used as internal standard for the quantification of pine resin terpenes by GC-MS? Retrieved from [Link]

-

ResearchGate. (n.d.). Changes in the δ¹³C values of toluene in the experiments. Retrieved from [Link]

-

Geyer, R., et al. (2005). In situ assessment of biodegradation potential using biotraps amended with 13C-labeled benzene or toluene. Environmental Science & Technology, 39(13), 4983-9. Available at: [Link]

-

PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-7. Available at: [Link]

-

ResearchGate. (n.d.). A roadmap for interpreting 13C metabolite labeling pattern from cells. Retrieved from [Link]

-

ResearchGate. (n.d.). In Situ Assessment of Biodegradation Potential Using Biotraps Amended with 13 C-Labeled Benzene or Toluene. Retrieved from [Link]

-

JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt. Retrieved from [Link]

-

Eid, T., et al. (2021). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Journal of Neuroscience Research, 99(11), 2891-2907. Available at: [Link]

-

Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Journal of Lipid Research, 53(5), 809-17. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Toluene (CAS 108-88-3). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Aromatic hydrocarbons – Knowledge and References. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Toluene. Retrieved from [Link]

-

NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. Retrieved from [Link]

-

ResearchGate. (n.d.). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification? Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Toluene-4-13C|13C Labeled Toluene|RUO [benchchem.com]

- 5. Toluene-4-13C | C7H8 | CID 12205510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. In situ assessment of biodegradation potential using biotraps amended with 13C-labeled benzene or toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. spegroup.ru [spegroup.ru]

- 17. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents [patents.google.com]

Technical Guide: Principles and Applications of 13C-Labeled Toluene Analysis

Executive Summary

The analysis of 13C-labeled toluene represents a cornerstone in both pharmacological toxicology and environmental forensics. Unlike deuterated standards (d8-toluene), which are subject to significant Kinetic Isotope Effects (KIE) that can alter reaction rates, 13C-labeled isotopologues provide a bio-orthogonal tracing mechanism with negligible kinetic perturbation. This guide details the physicochemical principles, analytical modalities (GC-MS/NMR), and experimental frameworks for utilizing 13C-toluene to elucidate metabolic pathways (specifically CYP450 oxidation) and quantify biodegradation kinetics via Compound-Specific Isotope Analysis (CSIA).

The Isotopic Advantage: Physics and Chemistry

The utility of 13C-toluene rests on two fundamental physical shifts: the increase in mass-to-charge ratio (

Mass Spectrometry: The Mass Shift

Native toluene (

| Isotopologue | Label Position | Molecular Ion ( | Tropylium Ion ($[M-H]^+ $) | Application |

| Native Toluene | None | 92 | 91 | Analyte of Interest |

| Methyl group | 93 | 92 | Metabolic tracing of methyl oxidation | |

| Ring- | Aromatic ring | 98 | 97 | Ring cleavage studies |

| Universal- | All carbons | 99 | 98 | Internal Standard (IS) / Flux Analysis |

Critical Mechanism - Tropylium Formation:

In Electron Ionization (EI) MS, toluene undergoes a rearrangement to the tropylium ion (

-

Insight: If using

-

Nuclear Magnetic Resonance (NMR)

Native toluene is NMR silent in the carbon channel (except for the 1.1% natural abundance). 13C-enriched toluene provides massive signal enhancement (approx. 5000x), allowing for the detection of trace metabolites in complex biological fluids (urine/plasma) without extensive purification.

Analytical Modalities

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for quantification and flux analysis.

-

Ionization: Electron Impact (70 eV).

-

Acquisition Mode: Selected Ion Monitoring (SIM).[1]

-

Why SIM? Full scan sensitivity is insufficient for trace metabolic intermediates. SIM focuses the quadrupole on specific masses (e.g., 92, 99), improving signal-to-noise ratios by orders of magnitude.

-

-

Column Selection: Non-polar phases (e.g., 5% phenyl-methylpolysiloxane, DB-5ms) are standard. Toluene elutes early; solvent delays must be carefully managed to avoid filament damage while capturing the peak.

Compound-Specific Isotope Analysis (CSIA)

Used primarily in environmental forensics, CSIA measures the ratio of

-

Principle: Biological degradation prefers lighter isotopes. As bacteria degrade a toluene plume, the remaining toluene becomes "heavier" (enriched in

). -

Rayleigh Fractionation: The extent of biodegradation can be calculated using the Rayleigh equation, linking the isotope ratio shift to the fraction of substrate remaining.

Application I: Metabolic Flux & Toxicology (CYP450)

In drug development, 13C-toluene is used to map the oxidative capacity of liver enzymes, specifically the Cytochrome P450 superfamily.

The Pathway

Toluene is primarily metabolized by CYP2E1 (and to a lesser extent CYP2B6) into benzyl alcohol.[2] This is the rate-limiting step. Subsequent oxidation yields benzoic acid, which conjugates with glycine to form hippuric acid (excreted in urine).

Experimental Logic:

By administering

Visualization of the Metabolic Pathway

Figure 1: The oxidative metabolic pathway of toluene. 13C-labeling allows tracing of the carbon skeleton through the benzyl alcohol intermediate to the final urinary metabolite, hippuric acid.

Application II: Environmental Forensics (Biodegradation)

When groundwater is contaminated, it is difficult to prove if natural attenuation (bacterial cleanup) is occurring. 13C-Analysis solves this.

The Fractionation Factor ( )

Microbes break down

-

Aerobic:

to -

Anaerobic:

to

By measuring the

Experimental Protocol: 13C-Toluene Analysis via GC-MS

Objective: Quantify 13C-enrichment in biological plasma samples. Standard: EPA Method 8260 (Adapted for Isotope Dilution).

Workflow Visualization

Figure 2: Analytical workflow for extracting and quantifying 13C-labeled toluene from biological matrices using GC-MS in SIM mode.

Step-by-Step Methodology

-

Sample Preparation:

-

Aliquot 500

L of plasma into a headspace vial. -

Internal Standard Addition: Add 10

L of deuterated toluene (d8-toluene) as a recovery standard. -

Note: We use d8-toluene to quantify the total recovery of both native (

) and labeled (

-

-

Headspace Extraction:

-

Incubate at 60°C for 15 minutes to reach liquid-vapor equilibrium.

-

Toluene is highly volatile; headspace injection minimizes matrix contamination (proteins/lipids) in the GC liner.

-

-

GC Parameters:

-

Inlet: Split mode (20:1) at 250°C.

-

Column: DB-5ms (30m x 0.25mm ID x 0.25

m film). -

Oven: 40°C (hold 2 min)

10°C/min

-

-

MS Detection (SIM Mode):

-

Group 1 (Native): Monitor m/z 91, 92.

-

Group 2 (13C-Label): Monitor m/z 98, 99 (for fully labeled) or 93 (for mono-labeled).

-

Group 3 (IS): Monitor m/z 100 (d8-toluene).

-

Dwell Time: 50-100 ms per ion to define the peak shape accurately.

-

-

Data Analysis:

-

Calculate the Enrichment Ratio (

) using the peak areas ( -

Validate linearity using a 5-point calibration curve of mixed isotope ratios.

-

References

-

U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

-

Nakajima, T., & Wang, R. S. (1994).[3] Induction of cytochrome P450 by toluene.[2][3] International Journal of Biochemistry, 26(12), 1333-1340. [Link]

-

Schmidt, T. C., et al. (2004). Compound-specific stable isotope analysis of organic contaminants in natural environments: a critical review of the state of the art, prospects, and future challenges. Analytical and Bioanalytical Chemistry, 378(2), 283-300. [Link]

-

Hunkeler, D., et al. (2008). Guide for Assessing Biodegradation and Source Identification of Organic Ground Water Contaminants using Compound Specific Isotope Analysis (CSIA). U.S. EPA National Risk Management Research Laboratory. [Link]

-

National Institute of Standards and Technology (NIST). Toluene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

Sources

Toluene-4-13C CAS number and chemical identifiers

The following technical monograph details the chemical identity, synthesis, and application of Toluene-4-13C . This guide is structured to support researchers in metabolic tracing, mechanistic elucidation, and spectroscopic standardization.

Structural Integrity, Synthesis, and Metabolic Applications

Part 1: Chemical Identity & Core Metrics

Toluene-4-13C is a site-specific stable isotope isotopomer of toluene where the carbon atom at the para position (C4) relative to the methyl group is substituted with Carbon-13 (

Chemical Identifiers Table[1]

| Metric | Specification |

| Product Name | Toluene-4-13C (Methylbenzene-4-13C) |

| CAS Number | 78218-02-7 |

| Molecular Formula | |

| Molecular Weight | 93.13 g/mol (vs. 92.14 g/mol for unlabeled) |

| Isotopic Purity | Typically |

| InChI Key | YXFVVABEGXRONW-VQEHIDDOSA-N |

| Mass Shift | M+1 (relative to parent ion m/z 92) |

| Appearance | Colorless liquid |

Part 2: Synthesis & Production Protocols

The synthesis of regioselective aromatic isotopomers requires bypassing the scrambling effects common in direct electrophilic aromatic substitution. The most robust protocol for high-fidelity Toluene-4-13C production utilizes a Sandmeyer-type deamination strategy. This method ensures the label remains fixed at the para position by using a functionalized precursor to lock the orientation before the final reduction.

Protocol: Reductive Deamination of 4-Amino-Toluene (p-Toluidine) precursor

Rationale: Direct methylation of [1-13C]benzene often yields mixtures. Starting with a para-substituted precursor (where the functional group is ipso to the

Workflow Description

-

Precursor Selection: The process begins with 4-amino-[4-13C]toluene (p-toluidine labeled at the amine-bearing carbon).

-

Diazotization: The amine is converted to a diazonium salt using sodium nitrite (NaNO

) in mineral acid (HCl or H -

Reductive Dediazoniation: The diazonium group is replaced by a hydrogen atom using hypophosphorous acid (H

PO -

Result: The carbon atom originally holding the amine (C4) retains the

label, yielding Toluene-4-13C.[1]

Synthesis Logic Diagram (DOT)

Part 3: Analytical Characterization

Validating the identity of Toluene-4-13C requires distinguishing it from other isomers (like Toluene-1-13C or Toluene-

-NMR Spectroscopy

The definitive identification lies in the chemical shift.[2] In unlabeled toluene, the para carbon (C4) is magnetically distinct from the ortho, meta, and ipso carbons.

-

Ipso (C1): ~137.5 ppm (Deshielded by methyl group).

-

Ortho (C2/C6): ~129.2 ppm.

-

Meta (C3/C5): ~128.4 ppm.

-

Para (C4): ~125.5 ppm .

Diagnostic Criteria: In Toluene-4-13C, the signal at ~125.5 ppm will be massively enhanced (singlet) due to 99% enrichment. The other signals will appear as weak satellites (due to natural abundance

Mass Spectrometry (GC-MS)[1]

-

Parent Ion: m/z 93 (M+1).

-

Fragmentation Pattern: The tropylium ion formation (C

H-

Unlabeled Toluene

Tropylium (m/z 91). -

Toluene-4-13C

[13C]Tropylium (m/z 92) . -

Note: Because the tropylium ion formation involves ring expansion and scrambling, the label is incorporated into the seven-membered ring.

-

Part 4: Applications in Drug Development & Toxicology

Toluene-4-13C is a critical tool for mapping metabolic pathways where ring stability vs. ring hydroxylation is .

Metabolic Tracing: The Hippuric Acid Pathway

The primary metabolic route for toluene involves oxidation of the methyl group, not the ring. However, using Toluene-4-13C acts as a "negative control" for ring oxidation studies. If the label is found in phenolic metabolites (cresols), it indicates ring oxidation (toxic pathway). If the label remains in the benzoic acid moiety of hippuric acid, it confirms the standard detoxification pathway.

Metabolic Pathway Diagram (DOT)

Mechanistic Utility: Scrambling Studies

In acid-catalyzed reactions, the toluene ring can undergo isomerization (NIH shift). Toluene-4-13C is used to detect methyl migration .

-

Experiment: Subject Toluene-4-13C to superacid conditions.

-

Observation: If the methyl group migrates to the meta position, the

label (originally para to methyl) will appear meta or ortho to the new methyl position in the NMR spectrum. This proves intramolecular rearrangement rather than intermolecular transfer.

References

-

Sigma-Aldrich. (2024). Toluene-4-13C Product Specification & CAS 78218-02-7.[1][3] Merck KGaA. Link

-

BenchChem. (2024). Toluene-4-13C Chemical Properties and Applications. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11243186 (Toluene-4-13C). PubChem.[1][3] Link[1]

-

Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Link

-

Organic Syntheses. (1977). Synthesis of p-Tolylsulfonyldiazomethane (Precursor Methodologies). Org. Synth. Link

Sources

A Technical Guide to Site-Specific Carbon Labeling of Toluene: Methodologies and Applications

Abstract

Site-specific isotopic labeling is a cornerstone of modern chemical and pharmaceutical research, providing unambiguous insights into reaction mechanisms and metabolic pathways. Toluene, a fundamental aromatic scaffold in numerous chemical entities, presents a unique subject for such investigations. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core methodologies for introducing a carbon-13 (¹³C) label at specific positions within the toluene molecule. Moving beyond a simple recitation of protocols, this document elucidates the causal-driven logic behind synthetic strategies, from classical organometallic approaches to modern C-H activation. We present detailed, self-validating experimental workflows, analytical techniques for positional verification, and a discussion of the profound impact of these labeled compounds in elucidating metabolic fates and reaction dynamics.

The Imperative for Precision: Why Site-Specific Labeling?

Stable Isotope Labeling (SIL), particularly with ¹³C, has become an indispensable tool for tracing the journey of molecules through complex biological or chemical systems.[1][2][3] By replacing a naturally abundant ¹²C atom with its heavier, non-radioactive ¹³C counterpart, we create a molecular beacon that can be precisely tracked and quantified using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

For a molecule like toluene, simply knowing that it is ¹³C-labeled is often insufficient. The critical information lies in where that label resides. Consider the metabolism of a drug candidate containing a toluene moiety. If a metabolite is detected that has lost the isotopic label, it provides definitive proof that the metabolic transformation occurred at that specific carbon, a level of insight that is impossible to achieve with uniformly labeled compounds.[6] This precision is paramount for:

-

Mechanistic Elucidation: Unraveling complex chemical rearrangements by tracking the exact movement of carbon atoms from reactant to product.[7]

-

Metabolic Hotspot Identification: Pinpointing the exact sites on a drug molecule susceptible to enzymatic modification in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[2][8]

-

Quantitative Bioanalysis: Serving as superior internal standards in isotope dilution mass spectrometry for accurate quantification of the parent compound.[7]

This guide focuses on the strategic synthesis required to achieve this positional precision, addressing both the benzylic methyl carbon and the carbons of the aromatic ring.

Strategic Synthesis: Methodologies for Positional Control

The approach to labeling toluene is dictated entirely by the desired location of the ¹³C atom. Methodologies are broadly divided into labeling the reactive methyl group versus the more challenging aromatic ring.

Targeting the Benzylic Position: Synthesis of [Methyl-¹³C]Toluene

Labeling the methyl group is often the most direct synthetic route, typically involving the formation of a C-C bond between the aromatic ring and a labeled one-carbon source.

This classical organometallic approach remains a robust and high-yielding method due to the commercial availability of key precursors. The underlying principle is the nucleophilic attack of a phenyl anion equivalent (the Grignard reagent) on a labeled electrophilic methyl source.

Causality and Experimental Rationale: The Grignard reaction is chosen for its efficiency and reliability. Phenylmagnesium bromide is easily prepared from bromobenzene and magnesium turnings. The key to the labeling is the use of methyl iodide highly enriched in ¹³C ([¹³C]H₃I). The polarization of the C-Mg bond in the Grignard reagent renders the phenyl carbon strongly nucleophilic, while the C-I bond in methyl iodide is polarized toward the more electronegative iodine, making the carbon atom electrophilic and a prime target for substitution.

-

Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (Argon or Nitrogen), and a rubber septum for reagent addition.

-

Grignard Reagent Formation: Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether via syringe over 30 minutes. The solution should become warm and cloudy, indicating the formation of phenylmagnesium bromide. After the addition is complete, reflux the mixture gently for 1 hour to ensure complete formation.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Label Incorporation: Slowly add [¹³C]Methyl Iodide (1.05 eq.), dissolved in a small amount of anhydrous diethyl ether, to the stirred Grignard solution. A precipitate may form.

-

Reaction Completion: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.

-

Workup: Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation to yield pure [Methyl-¹³C]Toluene.

Caption: Workflow for the synthesis of [Methyl-¹³C]Toluene via Grignard reaction.

The Challenge of the Ring: Site-Specific Aromatic Labeling

Introducing a ¹³C label at a specific ortho, meta, or para position of toluene is a more complex synthetic challenge that requires sophisticated control over aromatic substitution reactions.

One might initially consider a direct Friedel-Crafts alkylation of benzene with a labeled methyl halide. However, this reaction is notoriously difficult to control, often leading to polyalkylation. More importantly, if one attempts to introduce a labeled group onto an existing toluene molecule, the methyl group's activating, ortho, para-directing nature leads to a mixture of products, failing the core requirement of site-specificity.[9][10][11]

Caption: EAS on toluene yields a non-specific mixture of ortho, para, and meta products.

The most powerful strategy for achieving site-selectivity on an aromatic ring is Directed ortho-Metalation (DoM).[12] This method utilizes a Directing Metalation Group (DMG)—a functional group containing a heteroatom (like O or N)—that coordinates to an organolithium base (e.g., n-butyllithium). This coordination brings the base into close proximity to the ortho-proton, facilitating its removal (deprotonation) to form a highly reactive aryllithium intermediate. This intermediate can then be trapped with a ¹³C-labeled electrophile.

Causality and Experimental Rationale: Toluene itself lacks a strong DMG, as the methyl group is insufficient to direct the lithiation.[13] Therefore, a multi-step synthetic sequence is required. The logic is to begin with an aromatic compound that possesses a potent DMG, use it to install the ¹³C label at the desired position, and then chemically transform the DMG into the methyl group of toluene. An amide group (e.g., -CONEt₂) is an excellent choice for a DMG.

This protocol illustrates the synthesis of toluene labeled at the C4 (para) position, starting from a protected phenol.

-

Protection: Protect the hydroxyl group of p-cresol (4-methylphenol) as a robust directing group, such as a carbamate (e.g., using di-tert-butyl dicarbonate).

-

Apparatus Setup: A flame-dried, three-necked flask is assembled under an inert atmosphere as described previously.

-

Lithiation: Dissolve the protected p-cresol (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly add sec-butyllithium (2.2 eq.) and stir for 2 hours at this temperature. The base will deprotonate the ring ortho to the carbamate directing group.

-

Label Incorporation: Introduce gaseous [¹³C]O₂ (generated from Ba¹³CO₃ and strong acid, or from a cylinder) into the reaction vessel via a cannula. The aryllithium will attack the labeled carbon dioxide to form a lithium carboxylate.

-

Workup and Methylation: Quench the reaction with water and acidify to protonate the carboxylate, forming a carboxylic acid. The crude acid can then be methylated (e.g., with methyl iodide) to form a methyl ester.

-

Reduction and Deprotection: The ester and the directing group must be reduced to methyl groups. A strong reducing agent like lithium aluminum hydride (LAH) can simultaneously reduce the ester to a primary alcohol and cleave the carbamate. Subsequent steps would involve converting the resulting primary alcohol to the final methyl group (e.g., via tosylation and reduction). This multi-step process ultimately yields [4-¹³C]Toluene.

Caption: General workflow for site-specific aromatic labeling using Directed ortho-Metalation.

Protocol Validation: Confirming Label Identity and Position

Synthesizing a labeled compound is incomplete without rigorous analytical validation. The trustworthiness of any subsequent study relies on the unambiguous confirmation that the ¹³C isotope has been incorporated and is in the correct position.

| Analytical Technique | Purpose | Key Information Provided | Rationale & Insights |

| ¹³C NMR Spectroscopy | Primary Positional ID | Greatly enhanced signal at the chemical shift corresponding to the labeled carbon.[14] | This is the most direct and definitive method. The chemical shift (~21 ppm for methyl, ~125-138 ppm for aromatic) instantly confirms the location. |

| ¹H NMR Spectroscopy | Secondary Positional ID | Observation of ¹³C-¹H coupling constants (J-coupling) on adjacent protons. | Protons directly bonded to the ¹³C will appear as a doublet with a large coupling constant (~125-160 Hz). Protons two or three bonds away will show smaller couplings, providing a connectivity map that confirms the label's position. |

| Mass Spectrometry (MS) | Confirmation of Incorporation | A mass shift of +1 Da for each ¹³C atom incorporated.[7] | Confirms that the labeling reaction was successful but does not, on its own, prove the site of labeling. Essential for verifying isotopic enrichment. |

| Gas Chromatography-MS (GC-MS) | Purity & Identity | Combines separation with mass detection. | Confirms the purity of the labeled toluene and provides the mass spectrum for verification of incorporation. |

Applications in Drug Development and Mechanistic Chemistry

The utility of site-specifically labeled toluene extends from fundamental reaction discovery to late-stage clinical development.

-

Probing Reaction Mechanisms: In complex organic reactions, particularly those involving aromatic rearrangements, a labeled toluene derivative can act as a tracer. By analyzing the position of the ¹³C label in the final product, chemists can map the exact bond-making and bond-breaking events, providing conclusive evidence for a proposed mechanism.[7]

-

ADME & Metabolite Identification: In drug development, a lead compound containing a toluene group can be synthesized with a ¹³C label at a metabolically stable position.[6] When this compound is administered, all drug-related species (parent drug and metabolites) will carry a +1 mass signature. This allows for:

-

Facile Detection: Drug-related material can be easily distinguished from the complex background matrix of biological fluids (plasma, urine) using LC-MS.[8]

-

Metabolic Pathway Elucidation: If a metabolite is found where the label has been cleaved (e.g., hydroxylation at the labeled carbon followed by degradation), it provides definitive evidence of the metabolic pathway. This helps in designing next-generation drugs with improved metabolic stability.

-

Conclusion

The site-specific carbon labeling of toluene is a powerful capability that demands a strategic and rational approach to synthesis. While labeling the methyl group can be achieved through straightforward nucleophilic substitution, accessing specific positions on the aromatic ring necessitates more advanced strategies like Directed ortho-Metalation, which leverages the power of directing groups to overcome the inherent reactivity patterns of the molecule. Each synthesis must be coupled with rigorous analytical validation, primarily through NMR spectroscopy, to ensure the integrity of the label's position. The resulting isotopically pure compounds are invaluable tools, enabling researchers to ask and answer precise questions about reaction mechanisms and metabolic transformations that are fundamental to advancing chemistry and drug discovery.

References

- Benchchem. (n.d.). Toluene-4-13C.

- Benchchem. (2025). The Cornerstone of Mechanistic Biology: A Technical Guide to 13C Labeled Compounds in Research.

- Combs, J. A., et al. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC.

- Edison, A. S., et al. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science.

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. Retrieved February 6, 2026, from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved February 6, 2026, from [Link]

- University of Michigan. (n.d.). Directed (ortho) Metallation.

-

ACS Central Science. (2021). C–H Activation: Toward Sustainability and Applications. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2015). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved February 6, 2026, from [Link]

-

eGrove, University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved February 6, 2026, from [Link]

-

Bentham Science. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved February 6, 2026, from [Link]

-

Course Hero. (2001). “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene”. Retrieved February 6, 2026, from [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 6, 2026, from [Link]

-

Knochel, P., et al. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(23), 8171-8176. Retrieved February 6, 2026, from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved February 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. Toluene-4-13C|13C Labeled Toluene|RUO [benchchem.com]

- 8. metsol.com [metsol.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uwosh.edu [uwosh.edu]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

Methodological & Application

Toluene-4-13C biodegradation pathway analysis methods

Executive Summary & Strategic Rationale

This application note details the methodology for utilizing Toluene-4-13C (toluene labeled specifically at the para carbon) to elucidate complex biodegradation networks. While fully labeled (

Key Applications:

-

Differentiation of Aerobic vs. Anaerobic Degradation: Verifying in situ biodegradation mechanisms in oxygen-limited aquifers.

-

Metabolic Flux Analysis: Quantifying the split between assimilatory (biomass) and dissimilatory (CO2) pathways.

-

Pathway Discovery: Identifying novel ring-cleavage products in non-model organisms.

Experimental Design & Microcosm Setup

Principle: The experiment relies on the differential mass shift of downstream metabolites. In anaerobic pathways, the C4 label is conserved in the benzyl ring of benzylsuccinate. In aerobic pathways, the position of the label relative to the hydroxylation site determines its fate during ring fission.

Materials

-

Substrate: Toluene-4-13C (99 atom % 13C, Sigma-Aldrich/Cambridge Isotope Labs).

-

Matrix: Groundwater/sediment slurry or pure culture medium (minimal salts).

-

Vessels: 160 mL serum bottles with Teflon-coated butyl rubber stoppers (to prevent sorption).

Microcosm Protocol

-

Preparation: Dispense 50 mL of active culture or slurry into serum bottles under anoxic (N2/CO2 headspace) or oxic conditions.

-

Dosing: Add Toluene-4-13C to a final concentration of 50–100 µM.

-

Note: Toluene is toxic at high concentrations. Use a passive dosing method (e.g., dilute in hexadecane or use an internal glass vial) if higher total mass loading is required without toxicity.

-

-

Incubation: Incubate in the dark at in-situ temperature with rotary shaking (150 rpm).

-

Sampling: Sacrifice triplicate bottles at time points corresponding to 20%, 50%, and 80% substrate depletion.

Analytical Workflow: Metabolite Tracking

The core of this analysis is Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] Because key intermediates (benzylsuccinate, benzoates, catechols) are polar, derivatization is mandatory.

Extraction Protocol (Liquid-Liquid)

-

Acidification: Acidify 5 mL of culture supernatant to pH < 2 using 6M HCl. This protonates organic acids (benzylsuccinate, benzoate), driving them into the organic phase.

-

Solvent Addition: Add 2 mL of ethyl acetate (EtAc).

-

Agitation: Vortex vigorously for 2 minutes; centrifuge at 3,000 x g for 5 minutes to separate phases.

-

Drying: Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate (

) to remove water. -

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization (Silylation)

-